Product packaging for Ethyl 2-methylcyclobutene-1-carboxylate(Cat. No.:CAS No. 146857-41-2)

Ethyl 2-methylcyclobutene-1-carboxylate

Cat. No.: B138541
CAS No.: 146857-41-2
M. Wt: 140.18 g/mol
InChI Key: SALUFYMOPCJHFP-UHFFFAOYSA-N
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Description

Ethyl 2-methylcyclobutene-1-carboxylate is a valuable cyclobutene derivative with the molecular formula C 8 H 12 O 2 and an average mass of 140.18 g/mol . This compound is characterized by a strained, unsaturated cyclobutene ring system substituted with both a methyl group and an ethyl ester moiety at the 1 and 2 positions, respectively . This specific structure makes it a versatile intermediate and building block in organic synthesis, particularly for accessing more complex, strained molecular architectures. In research settings, this ester is primarily employed in specialized organic synthesis, including [4+2] cycloaddition reactions and ring-expansion strategies, where its strained ring system and conjugated system offer unique reactivity . It serves as a key precursor for the development of novel compounds in materials science and medicinal chemistry, where the cyclobutene ring can act as a rigid scaffold to control molecular conformation . The compound is typically supplied as a liquid and should be stored at cool temperatures, such as 4°C . Please note: This product is intended for research and development purposes only in a laboratory setting. It is strictly for non-human, non-medical, and non-veterinary use. It is not for diagnostic or therapeutic applications or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B138541 Ethyl 2-methylcyclobutene-1-carboxylate CAS No. 146857-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylcyclobutene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-10-8(9)7-5-4-6(7)2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALUFYMOPCJHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Methylcyclobutene 1 Carboxylate and Analogues

Strategies for Cyclobutene (B1205218) Ring Formation

The construction of the cyclobutene core is a significant challenge in organic synthesis due to the inherent ring strain. baranlab.org Methodologies to achieve this can be broadly categorized into cycloaddition reactions, where two unsaturated molecules combine to form a four-membered ring, and ring-closure reactions of appropriately functionalized linear precursors.

Ring Closure from Acyclic Precursors

An alternative to cycloaddition is the formation of the cyclobutene ring through the closure of a suitably functionalized acyclic precursor. This strategy often involves the formation of one or two new carbon-carbon bonds to complete the four-membered ring.

One example is a diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to form bicyclic α-silyl ketones containing a cyclobutane (B1203170) ring. nih.gov This method is effective for synthesizing fused 5-4 and 6-4 ring systems and can generate quaternary stereocenters. nih.gov Another approach involves a double-alkylation reaction where the dianion of an acetic acid derivative is treated with epichlorohydrin, leading to a cyclobutane hydroxy acid as a single diastereomer. acs.org

Furthermore, rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones provides a straightforward route to monosubstituted cyclobutenes. organic-chemistry.org This transformation proceeds through a 1,2-aryl or -alkyl shift of a rhodium(II) carbene intermediate. organic-chemistry.org

Precursor TypeReactionKey FeaturesProductRef.
Alkylidenecyclopropane acylsilanesRing-expanding cycloisomerizationHighly diastereoselective, forms quaternary stereocentersBicyclic α-silyl ketones nih.gov
4-Methoxyphenylacetic acid dianion and epichlorohydrinDouble-alkylation and ring closureDiastereoselective, scalableCyclobutane hydroxy acid acs.org
Cyclopropyl N-tosylhydrazoneRh-catalyzed ring expansion1,2-Aryl or -alkyl shift of Rh(II) carbeneMonosubstituted cyclobutene organic-chemistry.org

Ring Expansion/Contraction Strategies

Ring expansion and contraction reactions represent powerful methods for the synthesis of cyclobutane and cyclobutene frameworks, often providing access to structures that are challenging to obtain through direct cyclization methods. nih.gov

Ring Expansion:

Ring expansion strategies typically involve the rearrangement of a smaller ring, such as a cyclopropane, to form the desired four-membered ring. nih.gov One notable example is the rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones, which provides a direct route to monosubstituted cyclobutenes. organic-chemistry.org This transformation proceeds through a Rh(II) carbene intermediate that undergoes a 1,2-aryl or -alkyl shift. organic-chemistry.org Another approach involves the thermal rearrangement of gem-difluorinated cyclopropyl carbenes, derived from gem-difluorinated cyclopropyl N-tosylhydrazones, to yield gem-difluorinated cyclobutenes. organic-chemistry.org The presence of the gem-difluoro group facilitates this rearrangement. organic-chemistry.org

Furthermore, Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can produce bicyclic α-silyl ketones containing a fused cyclobutane ring with a quaternary stereocenter. nih.gov This method offers high diastereocontrol over the newly formed stereocenter. nih.gov

Starting Material Reagents/Catalyst Product Key Features
Cyclopropyl N-tosylhydrazoneRh(II) catalystMonosubstituted cyclobuteneInvolves a 1,2-aryl or -alkyl shift of a Rh(II) carbene intermediate. organic-chemistry.org
gem-Difluorinated cyclopropyl N-tosylhydrazoneHeatgem-Difluorinated cyclobuteneFacilitated by the gem-difluoro substitution. organic-chemistry.org
Alkylidenecyclopropane acylsilaneLewis acidBicyclic α-silyl ketone with fused cyclobutaneHigh diastereoselectivity for the quaternary stereocenter. nih.gov

Ring Contraction:

Conversely, ring contraction strategies begin with a larger, more readily available ring system, such as a cyclopentane (B165970) or pyrrolidine (B122466), and excise a portion of the ring to form the cyclobutane. rsc.orgchemistryviews.org A variety of methods, including Wolff rearrangements and oxidative pinacol (B44631) rearrangements, have been documented for this purpose. acs.org For instance, the stereoselective synthesis of substituted cyclobutanes can be achieved from readily accessible pyrrolidines. chemistryviews.org This method involves reacting polysubstituted pyrrolidine derivatives with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves an in-situ generated iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene, which then eliminates N₂ to give a 1,4-biradical that cyclizes to the cyclobutane. chemistryviews.org

Starting Material Reagents Product Key Features
Polysubstituted pyrrolidineHTIB, ammonium carbamateSubstituted cyclobutaneStereoselective; proceeds via a proposed 1,4-biradical intermediate. chemistryviews.org

Installation and Modification of the Ester Moiety

The ethyl ester group in ethyl 2-methylcyclobutene-1-carboxylate is a key functional handle. Its installation can be achieved through several methods, primarily direct esterification or conversion from a carboxylic acid precursor.

Direct esterification methods involve the formation of the ester from a suitable cyclobutene precursor that does not already contain a carboxylic acid group. While less common for the specific target compound, analogous transformations provide insight. For example, in the synthesis of related cyclobutane structures, direct conversion of a Meldrum's acid moiety to a tert-butyl ester has been investigated to reduce the number of synthetic steps. acs.org

A more prevalent strategy involves the synthesis of the corresponding 2-methylcyclobutene-1-carboxylic acid, followed by esterification. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, ethanol) is an equilibrium process. masterorganicchemistry.comchemistrysteps.com To drive the reaction towards the ester product, a large excess of the alcohol is typically used as the solvent, and any water formed during the reaction may be removed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism of the Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the alcohol-derived hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group to form a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product. masterorganicchemistry.com

Alternative methods for converting carboxylic acids to esters include reaction with thionyl chloride (SOCl₂) to form an acid chloride, which is then reacted with the alcohol. commonorganicchemistry.comlibretexts.org Another approach involves the use of alkylating agents like iodomethane (B122720) (for methyl esters) in the presence of a base. commonorganicchemistry.com

Stereoselective Synthesis of Cyclobutene Derivatives

The development of stereoselective methods for the synthesis of cyclobutene derivatives is crucial for accessing enantiomerically pure compounds, which are important in various applications, including medicinal chemistry. nsf.govrsc.org

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of cyclobutene and cyclobutane synthesis, this can be achieved through various strategies, including Michael additions onto cyclobutene precursors. For example, the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been accomplished via Michael addition onto cyclobutenes. nih.gov Similarly, a diastereoselective sulfa-Michael addition using cyclobutene derivatives has been developed to synthesize thio-substituted cyclobutane esters and amides. rsc.org In some cases, high diastereoselectivities can be achieved using a simple base like DBU. rsc.org

Reaction Type Substrates Reagents/Catalyst Product Diastereoselectivity
Michael AdditionCyclobutene, N-heterocycles-N-heterocycle-substituted cyclobutaneHigh
Sulfa-Michael AdditionCyclobutene derivative, thiolDBUThio-substituted cyclobutane ester/amideup to >95:5 dr rsc.org

Enantioselective synthesis focuses on controlling the absolute stereochemistry, producing one enantiomer in excess over the other. A significant advancement in this area is the development of enantioselective [2+2] cycloaddition reactions. nih.govresearchgate.net A broadly applicable method utilizes a cobalt-based catalyst derived from readily available amino-alcohols for the [2+2] cycloaddition of a wide variety of alkynes and alkenyl derivatives. nsf.govnih.govacs.org This approach has been used to synthesize over 50 different cyclobutenes with high enantioselectivities, typically in the range of 86–97% enantiomeric excess (ee). nsf.govnih.gov

Organocatalysis also offers powerful enantioselective strategies. For instance, the enantioselective sulfa-Michael addition to cyclobutenes can be achieved using a chiral cinchona-based squaramide bifunctional acid-base catalyst, yielding thio-cyclobutanes with high enantioselectivity. rsc.org

Reaction Type Catalyst System Substrates Enantioselectivity
[2+2] CycloadditionCobalt/chiral amino-alcoholAlkynes, Alkenyl derivatives86–97% ee nsf.govnih.gov
Sulfa-Michael AdditionChiral cinchona squaramideCyclobutene derivative, thiolup to 99.7:0.3 er rsc.org

Purification and Isolation Techniques

Chromatography is a powerful and widely used technique for the separation and purification of organic compounds. The principle of chromatography relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. For cyclobutene derivatives, column chromatography, particularly flash column chromatography over silica (B1680970) gel, is a common and effective method.

The selection of an appropriate eluent system (mobile phase) is crucial for achieving good separation. A solvent system is typically chosen based on the polarity of the target compound. For esters like this compound, mixtures of a non-polar solvent, such as hexane (B92381) or pentane (B18724), and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, are frequently employed. The ratio of these solvents is optimized to ensure that the target compound moves down the column at an appropriate rate, allowing for its separation from more or less polar impurities.

For instance, in the purification of related cyclobutane derivatives, various compositions of hexane and ethyl acetate have been successfully used. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Below is a table summarizing typical conditions used for the chromatographic purification of compounds analogous to this compound.

Compound/AnalogueStationary PhaseEluent SystemReference
Ethyl 2-methyl-3-oxobutanoateSilica Gel5% Ethyl Acetate in Hexane orgsyn.org
Cyclobutane-1,2-diolsDeactivated Silica GelHexane/Ethyl Acetate Mixtures rsc.org
Ethyl 5-(tert-butyl)-1-chloro-2-oxocyclohexanecarboxylateSilica Geliso-Hexane/Ethyl Acetate (30:1)

This table is interactive. Click on the headers to sort the data.

In some cases, for the separation of stereoisomers of cyclobutene derivatives, more specialized chromatographic techniques such as Chiral Stationary Phase Gas Chromatography (CSP-GC) or High-Performance Liquid Chromatography (CSP-HPLC) may be utilized. These methods are particularly important when the desired product is chiral and needs to be isolated in a high enantiomerically pure form.

Crystallization is a purification technique that separates a pure solid from a solution. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A successful crystallization yields a crystalline solid of the desired compound, leaving impurities behind in the solution.

The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For non-polar to moderately polar compounds like this compound, solvents such as pentane, hexane, or ethanol (B145695), or mixtures thereof, could be suitable.

After dissolving the compound, the solution is slowly cooled to allow for the formation of well-defined crystals. Slow cooling is generally preferred as it promotes the growth of larger, purer crystals. If crystallization does not initiate spontaneously, it can often be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.

Once crystallization is complete, the purified solid is isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried. For instance, a related chlorinated cyclohexane (B81311) carboxylate has been successfully crystallized from pentane at a low temperature of -20°C.

The table below provides examples of crystallization conditions for analogous compounds.

Compound/AnalogueCrystallization SolventConditionsReference
1,1-Cyclobutanedicarboxylic acidEthyl AcetateCooled in an ice-salt bath orgsyn.org
Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylateEthanolHeterogeneous or homogeneous crystallization mdpi.com
Ethyl 5-(tert-butyl)-1-chloro-2-oxocyclohexanecarboxylatePentane-20°C

This table is interactive. Click on the headers to sort the data.

The determination of the crystal structure of cyclobutene derivatives by X-ray diffraction is a powerful analytical technique that not only confirms the molecular structure but also provides unequivocal proof of purity. The ability to form high-quality single crystals is therefore a significant advantage in the characterization of these compounds.

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Methylcyclobutene 1 Carboxylate

Transformations Involving the Ester Functionality

Reactions with Organometallic Reagents

The reaction of Ethyl 2-methylcyclobutene-1-carboxylate, as an α,β-unsaturated ester, with strong nucleophilic organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) is characterized by nucleophilic acyl substitution. These powerful nucleophiles typically add to the electrophilic carbonyl carbon. libretexts.orglibretexts.org

The general mechanism proceeds in two stages. The first equivalent of the organometallic reagent adds to the carbonyl group, forming a tetrahedral intermediate. The ethoxy group (-OEt) is then eliminated, generating a ketone. However, since ketones are also reactive towards organometallic reagents, a second equivalent of the reagent immediately adds to the newly formed ketone, resulting in a second tetrahedral intermediate. libretexts.orgyoutube.com A final workup with a proton source (e.g., H₃O⁺) neutralizes the intermediate to yield a tertiary alcohol. libretexts.org

Due to the high reactivity of Grignard and organolithium reagents, the reaction typically proceeds through to the tertiary alcohol, making the isolation of the intermediate ketone challenging. youtube.com

Reagent TypeReactantKey IntermediateFinal Product
Grignard (R'MgX)This compound2-methyl-1-acylcyclobutene1-(2-methylcyclobut-1-en-1-yl)-1,1-dialcohol
Organolithium (R'Li)This compound2-methyl-1-acylcyclobutene1-(2-methylcyclobut-1-en-1-yl)-1,1-dialcohol

Table 1: General Outcomes of Reactions with Organometallic Reagents.

Functional Group Interconversions from Esters (e.g., to acids, alcohols)

The ester functional group in this compound can be readily converted into other functional groups, notably carboxylic acids and alcohols, through hydrolysis and reduction, respectively.

Conversion to Carboxylic Acids (Hydrolysis)

The transformation of the ester to a carboxylic acid is achieved through hydrolysis. This can be performed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol (B145695) and the formation of 2-methylcyclobutene-1-carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This process involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion yields the carboxylate salt. A final acidification step is required to protonate the carboxylate and form the final carboxylic acid product.

Conversion to Alcohols (Reduction)

The ester can be reduced to a primary alcohol, (2-methylcyclobut-1-en-1-yl)methanol. This transformation requires strong reducing agents capable of reducing esters.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for ester reduction. The reaction involves the delivery of hydride ions (H⁻) to the carbonyl carbon, leading to the formation of a primary alcohol after an aqueous workup. It will reduce the ester but typically not the carbon-carbon double bond. imperial.ac.uk

Diisobutylaluminium Hydride (DIBAL-H): The outcome of using DIBAL-H can be temperature-dependent. At low temperatures, one equivalent of DIBAL-H can selectively reduce the ester to an aldehyde. However, using an excess of DIBAL-H or running the reaction at higher temperatures will result in the formation of the primary alcohol. imperial.ac.ukvanderbilt.edu

TransformationReagentsProduct
HydrolysisH₃O⁺ (acid) or 1. NaOH, H₂O 2. H₃O⁺ (base)2-methylcyclobutene-1-carboxylic acid
Reduction1. LiAlH₄, Et₂O 2. H₃O⁺(2-methylcyclobut-1-en-1-yl)methanol

Table 2: Summary of Functional Group Interconversions.

Reactivity of the Methyl Substituent and Allylic Positions

The chemical reactivity of the substituents on the cyclobutene (B1205218) ring is significantly influenced by their position. While the vinylic methyl group is relatively inert, the allylic position (C4) on the cyclobutene ring is activated for certain types of reactions due to its proximity to the double bond. This activation allows for the stabilization of radical or cationic intermediates that may form at this site. Reactions such as allylic halogenation with reagents like N-bromosuccinimide (NBS) can introduce a functional group at this position, proceeding through a radical intermediate.

Ring-Opening and Rearrangement Reactions

The inherent ring strain of the four-membered cyclobutene ring makes it susceptible to a variety of ring-opening and rearrangement reactions, which can be initiated by heat, light, or acid catalysis. chemistrysteps.com

Acid-Catalyzed Ring Expansion Processes

In the presence of a strong acid, the cyclobutene ring can undergo rearrangement to form a more stable five-membered ring. stackexchange.com The reaction is initiated by the protonation of the double bond, which leads to the formation of a tertiary carbocation within the ring. This unstable intermediate can then trigger a 1,2-alkyl shift, where one of the ring's C-C bonds migrates, expanding the four-membered ring into a five-membered one. chemistrysteps.comyoutube.com This process relieves the significant angle strain of the cyclobutane (B1203170) system, providing a strong thermodynamic driving force for the reaction. The resulting product would be a derivative of ethyl 2-methylcyclopentene-1-carboxylate. nih.gov

Cyclobutyl Cation Rearrangements

The formation of a carbocation adjacent to or on the cyclobutene ring is a key step in many rearrangement reactions. When a carbocation is formed, for instance, through the acid-catalyzed protonation described above, the system will seek to rearrange to a more stable state. youtube.com The high strain energy of the cyclobutyl system facilitates this process. The rearrangement from a cyclobutylcarbinyl-type cation to a cyclopentyl cation is a well-documented and energetically favorable process that alleviates ring strain. youtube.com

Initial SpeciesDriving ForceRearranged Product
Cyclobutyl CationRing Strain Relief, Carbocation StabilizationCyclopentyl Cation

Table 3: Driving Forces in Cyclobutyl Cation Rearrangement.

Pericyclic Rearrangements

Cyclobutene derivatives are classic substrates for pericyclic reactions, specifically electrocyclic ring-opening. msu.edu These reactions are concerted, meaning bond breaking and bond-forming occur in a single step through a cyclic transition state, and are highly stereospecific. libretexts.org The outcome is dictated by the Woodward-Hoffmann rules.

Thermal Ring-Opening: Upon heating, this compound is expected to undergo a conrotatory electrocyclic ring-opening. This process involves the cleavage of the σ-bond opposite the double bond and the formation of a new π-bond, resulting in a conjugated diene.

Photochemical Ring-Opening: When irradiated with ultraviolet light, the ring-opening proceeds via a disrotatory mechanism, leading to a different stereoisomer of the conjugated diene product compared to the thermal reaction.

These pericyclic reactions provide a predictable and stereospecific method for converting strained cyclobutene rings into open-chain diene systems. libretexts.org

Polymerization Studies of Cyclobutene Carboxylates

The strained four-membered ring of cyclobutene derivatives provides a thermodynamic driving force for ring-opening metathesis polymerization (ROMP). However, certain cyclobutene carboxylates can also undergo addition polymerization across the double bond, preserving the cyclobutane ring in the polymer backbone. The viability of these polymerization pathways is highly dependent on the reaction conditions and the steric environment of the monomer.

Radical polymerization of cyclobutene carboxylates is a potential route to obtaining polymers with intact cyclobutane rings in the repeating unit. However, the success of this method is sensitive to substituents on the cyclobutene ring. For instance, studies on methyl 3-methylcyclobutene-1-carboxylate (MMCB) have shown that free radical polymerization can lead to polymers, albeit with low molecular weights and in low yields. This is often attributed to chain transfer reactions involving the allylic hydrogens on the cyclobutene ring, which can terminate the growing polymer chain prematurely.

In the case of this compound, the methyl group is adjacent to the double bond. A proposed radical polymerization mechanism would involve the following steps:

Initiation: A radical initiator (e.g., AIBN) decomposes to form primary radicals.

Propagation: The initiator radical adds across the double bond of the cyclobutene monomer, generating a propagating radical with the unpaired electron on the carbon atom of the cyclobutane ring. This radical then adds to another monomer unit.

Termination: The polymerization is terminated by combination or disproportionation of propagating radicals.

The presence of the 2-methyl group could potentially influence the stability of the propagating radical and the stereochemistry of the resulting polymer. However, steric hindrance from this group might also impede the approach of the propagating radical to the monomer, potentially lowering the rate of polymerization and the achievable molecular weight.

Anionic polymerization is often more suitable for monomers with electron-withdrawing groups, such as the carboxylate group in cyclobutene carboxylates. This method can offer better control over the polymerization process, leading to polymers with well-defined molecular weights and narrow molecular weight distributions.

Research on methyl cyclobutene-1-carboxylate (MHCB) has demonstrated that anionic polymerization can be successfully achieved using specific initiating systems, such as a combination of tert-butyllithium (B1211817) (t-BuLi) and a bulky aluminum Lewis acid like bis(2,6-di-tert-butylphenoxy)ethylaluminum [EtAl(ODBP)₂]. researchgate.net This system facilitates a controlled, living polymerization, yielding a polymer with 1,2-linked cyclobutane rings in the main chain. researchgate.net

For this compound, a similar anionic mechanism is plausible:

Initiation: A nucleophilic initiator, such as an organolithium compound, attacks the double bond of the monomer, creating a carbanionic active center.

Propagation: The carbanion at the end of the growing polymer chain attacks another monomer molecule, extending the polymer chain. The presence of a Lewis acid can help to coordinate with the carboxylate group, activating the monomer towards nucleophilic attack and stabilizing the propagating anion.

Termination: In a living polymerization, termination does not occur unless a terminating agent is intentionally added.

The 2-methyl group in this compound would be expected to influence the stereochemistry of the polymer chain during anionic polymerization. The approach of the incoming monomer to the propagating chain end could be directed by the existing stereocenters, potentially leading to a stereoregular polymer.

Steric hindrance plays a crucial role in the polymerizability of substituted cyclobutene carboxylates. The size and position of substituents on the cyclobutene ring can significantly impact the feasibility of polymerization.

A clear demonstration of this effect is seen in the comparative studies of methyl 3-methylcyclobutene-1-carboxylate (MMCB) and methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB). While MMCB undergoes both radical and anionic polymerization, MDCB fails to polymerize under similar conditions. This is attributed to the excessive steric hindrance caused by the two methyl groups at the 3-position, which effectively block the approach of the initiator and the propagating chain to the double bond.

For this compound, the single methyl group at the 2-position introduces steric bulk directly adjacent to the polymerizable double bond. This is expected to have a more pronounced steric effect than a methyl group at the 3-position. The steric repulsion between the 2-methyl group of an incoming monomer and the propagating chain end could raise the activation energy for the propagation step, thereby slowing down or even inhibiting polymerization. The ethyl group of the ester is less likely to have a major steric impact on the polymerization itself, as it is further away from the reactive double bond.

The table below summarizes the observed polymerization behavior of related cyclobutene carboxylate monomers, providing a basis for predicting the reactivity of this compound.

MonomerSubstitution PatternRadical PolymerizationAnionic PolymerizationSteric Hindrance Effect
Methyl cyclobutene-1-carboxylate (MHCB) UnsubstitutedNot extensively studiedSuccessful with specific initiators (e.g., t-BuLi/EtAl(ODBP)₂) researchgate.netLow
Methyl 3-methylcyclobutene-1-carboxylate (MMCB) 3-methylLow yield and low molecular weightSuccessfulModerate; allows polymerization but may be affected by chain transfer
Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB) 3,3-dimethylDoes not polymerizeDoes not polymerizeHigh; prevents polymerization due to excessive steric hindrance
This compound 2-methylPotentially low yield and molecular weightPotentially feasible but may be sterically hinderedModerate to High; the 2-position substitution is expected to significantly impact polymerizability

Spectroscopic Analysis and Structural Elucidation of Ethyl 2 Methylcyclobutene 1 Carboxylate

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In a typical electron ionization (EI) mass spectrum of Ethyl 2-methylcyclobutene-1-carboxylate (molar mass: 140.18 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z ratio of 140.

The fragmentation of the molecular ion would likely proceed through several predictable pathways, characteristic of esters and cyclic alkenes. Key fragmentation patterns would include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond of the ester would result in the loss of an ethoxy radical, leading to a prominent acylium ion peak at m/z 111 (140 - 29).

Loss of ethylene (B1197577) from the ethoxy group: A McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄), resulting in a peak at m/z 112 (140 - 28).

Cleavage of the ethyl group: Loss of an ethyl radical from the ester group would produce a fragment at m/z 111 (140 - 29).

Ring-opening and subsequent fragmentation: The strained cyclobutene (B1205218) ring could undergo electrocyclic ring-opening upon ionization, leading to a variety of butadiene-derived fragments.

Loss of the methyl group: Cleavage of the methyl group from the cyclobutene ring would result in a peak at m/z 125 (140 - 15).

Table 1: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound
m/zPredicted Fragment IonOrigin of Fragment
140[C₈H₁₂O₂]⁺Molecular Ion (M⁺)
125[M - CH₃]⁺Loss of a methyl radical
112[M - C₂H₄]⁺McLafferty rearrangement with loss of ethylene
111[M - OCH₂CH₃]⁺ or [M - C₂H₅]⁺Loss of an ethoxy radical or ethyl radical

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

The most prominent peaks would be associated with the carbonyl group of the ester and the carbon-carbon double bond of the cyclobutene ring.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹, characteristic of the carbonyl stretch of an α,β-unsaturated ester. The conjugation with the C=C double bond slightly lowers the frequency compared to a saturated ester.

C=C Stretch: A medium to weak absorption band is anticipated around 1640-1680 cm⁻¹ for the C=C stretching vibration of the cyclobutene ring.

C-O Stretch: A strong band for the C-O stretching of the ester group should appear in the range of 1100-1300 cm⁻¹.

C-H Stretches: Absorptions corresponding to C-H stretching vibrations are expected just above and below 3000 cm⁻¹. The sp² hybridized C-H bonds of the alkene would appear in the 3000-3100 cm⁻¹ region, while the sp³ hybridized C-H bonds of the methyl and ethyl groups, and the cyclobutane (B1203170) ring would be found in the 2850-3000 cm⁻¹ range.

Table 2: Predicted Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H Stretchsp² C-H (alkene)
3000-2850C-H Stretchsp³ C-H (alkyl)
1735-1715C=O Stretchα,β-Unsaturated Ester
1680-1640C=C StretchAlkene
1300-1100C-O StretchEster

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the magnetic anisotropy of the double bond and carbonyl group.

Ethyl Group Protons: The ethyl ester would give rise to a quartet for the methylene (B1212753) protons (-OCH₂CH₃) at approximately 4.1-4.3 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) would appear as a triplet around 1.2-1.4 ppm.

Methyl Group Protons on the Ring: The methyl group attached to the double bond (-C=C-CH₃) would likely appear as a singlet or a narrow multiplet in the region of 1.8-2.1 ppm.

Cyclobutene Ring Protons: The methylene protons on the cyclobutene ring are diastereotopic and would be expected to show complex splitting patterns. They would likely resonate in the range of 2.2-2.8 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Splitting Pattern
-OCH₂CH₃4.1 - 4.3Quartet (q)
-OCH₂CH₃1.2 - 1.4Triplet (t)
Ring -CH₃1.8 - 2.1Singlet (s) or narrow multiplet
Ring -CH₂-2.2 - 2.8Multiplet (m)

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environments. For this compound, eight distinct carbon signals would be expected.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically in the 165-175 ppm region.

Olefinic Carbons: The two sp² hybridized carbons of the cyclobutene ring would resonate in the 120-150 ppm range.

Ethyl Group Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) would be expected around 60-65 ppm, while the methyl carbon (-OCH₂CH₃) would appear further upfield at approximately 14-16 ppm.

Ring Carbons: The sp³ hybridized carbons of the cyclobutene ring and the attached methyl group would appear in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C=C (quaternary)135 - 150
C=C (substituted)120 - 135
-OCH₂CH₃60 - 65
Ring -CH₂-25 - 40
Ring -CH₃15 - 25
-OCH₂CH₃14 - 16

Advanced Spectroscopic Techniques for Structural Characterization

While one-dimensional NMR provides fundamental structural information, advanced 2D NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals, especially for the complex spin systems within the cyclobutene ring.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the ethyl group and the cyclobutene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (the carbonyl and the two olefinic carbons) by observing their correlations with nearby protons.

Isomerism and Stereochemical Assignments (E/Z, Cis/Trans)

The structure of this compound presents the possibility of geometric isomerism around the double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, opposite) or Z (zusammen, together).

For the double bond in this compound, we consider the substituents on each of the sp² hybridized carbons:

C1: is attached to the carboxylate group (-COOEt) and the C4 of the ring.

C2: is attached to the methyl group (-CH₃) and the C3 of the ring.

To assign E/Z, the priorities of the groups on each carbon of the double bond are determined. However, due to the cyclic nature of the molecule, the two substituents on each carbon of the double bond are part of the same ring. In small rings like cyclobutene, the ring strain generally restricts the geometry to a cis or Z-like configuration for the ring substituents. The existence of a stable trans or E-isomer in a four-membered ring is highly unlikely due to severe ring strain. Therefore, this compound is expected to exist predominantly, if not exclusively, in the Z configuration with respect to the ring structure. The PubChem database entry for this compound does not indicate any undefined bond stereocenters, which supports the assumption of a single, stable geometric isomer. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. For Ethyl 2-methylcyclobutene-1-carboxylate, methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine its molecular orbitals, charge distribution, and other electronic properties.

The electronic structure of substituted cyclobutenes is of significant interest due to the interplay between the strained four-membered ring and the electronic effects of the substituents. The double bond in the cyclobutene (B1205218) ring, conjugated with the carboxylate group, creates a system where electron density is polarized. The methyl group at the 2-position acts as an electron-donating group, further influencing the electronic environment of the double bond.

Calculations would typically reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally indicates higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized over the α,β-unsaturated ester moiety, making it susceptible to nucleophilic addition.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and the energies involved. A key reaction of cyclobutene derivatives is the thermally induced electrocyclic ring-opening to form a substituted 1,3-butadiene.

The electrocyclic ring-opening of a cyclobutene proceeds through a pericyclic transition state. According to the Woodward-Hoffmann rules, this process is conrotatory under thermal conditions. Computational studies on analogous 2-substituted cyclobutenecarboxylic acids have characterized the geometry of this transition state. researchgate.net The C1-C2 bond, which is breaking, is significantly elongated in the transition state structure. The substituents on these carbons rotate in the same direction (conrotatory motion). For this compound, the transition state would feature a partially broken C-C single bond and the incipient formation of a conjugated diene system. The geometry and energy of this transition state are crucial for determining the reaction rate.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is the difference in energy between the reactants and the transition state. Computational studies on the ring-opening of 2-substituted cyclobutenecarboxylic acids have shown that the activation energy is highly dependent on the nature of the substituent at the 2-position. researchgate.net Substituents that can stabilize the developing diene system, particularly through electronic conjugation, tend to lower the activation energy.

The following table, adapted from a computational study on related cyclobutenecarboxylic acids, illustrates the effect of the substituent at the C2 position on the Gibbs free energy of activation (ΔG‡) for the ring-opening reaction. researchgate.net While "this compound" was not the specific subject, the data for analogous systems with sp3-hybridized carbons (like in the methyl group) are relevant.

Substituent (R) at C2Relative Gibbs Free Energy of Activation (kcal/mol)
H (System A)25.5
CH=CH2 (System B)21.0
C≡CH (System C)19.9
Phenyl (System D)19.1
OCH3 (System E)18.8
N3 (System F)15.1

This data is for 2-substituted-1-cyclobutenecarboxylic acids and provides a model for understanding the reactivity of this compound.

Based on this data, a simple alkyl group like methyl (an sp3-hybridized carbon) is expected to have a relatively high activation barrier for ring-opening compared to substituents that can engage in π-conjugation. researchgate.net

Conformational Analysis of the Cyclobutene Ring

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve torsional strain. researchgate.net Similarly, the cyclobutene ring, while constrained by the double bond, also adopts a non-planar conformation. The degree of puckering and the preferred conformation are influenced by the substituents.

For this compound, the four-membered ring will have a puckered geometry. The substituents—the methyl group and the ethyl carboxylate group—can occupy pseudo-equatorial or pseudo-axial positions. Computational studies on other substituted cyclobutanes have shown that bulky substituents generally prefer the pseudo-equatorial position to minimize steric interactions. researchgate.netnih.gov Therefore, it is expected that the most stable conformation of this compound would have both the methyl and the ethyl carboxylate groups in positions that minimize steric hindrance. The ethyl group of the ester itself has multiple rotational conformations that would also need to be considered in a full conformational analysis.

Theoretical Investigations of Reactivity and Selectivity

Theoretical calculations can predict the reactivity and selectivity of a molecule in various reactions. Reactivity indices derived from conceptual DFT, such as global electrophilicity and nucleophilicity, as well as local indices like the Fukui functions or Parr functions, can identify the most reactive sites in the molecule.

For this compound, the conjugated system of the double bond and the carbonyl group is the most reactive part of the molecule. The carbon atom beta to the carbonyl group is expected to be the most electrophilic site, making it prone to attack by nucleophiles in reactions like Michael additions. The double bond itself can participate in cycloaddition reactions. The facial selectivity of such reactions (i.e., whether the reagent attacks from the top or bottom face of the ring) would be influenced by the steric hindrance posed by the substituents, which can be modeled computationally.

Kinetic Isotope Effect (KIE) Studies

Computational chemistry and theoretical studies focusing on the kinetic isotope effect (KIE) provide valuable insights into the reaction mechanisms of chemical compounds. The KIE is a measure of the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. These studies are instrumental in determining the rate-determining step of a reaction and elucidating the structure of the transition state.

A review of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the kinetic isotope effect of this compound. While theoretical frameworks and the principles of KIE are well-established in organic chemistry, and studies have been conducted on related cyclobutane and cyclobutene derivatives, dedicated research detailing the KIE for this compound is not presently available.

Therefore, no detailed research findings or data tables for Kinetic Isotope Effect studies specifically pertaining to this compound can be presented. Further research in this area would be necessary to characterize its reaction mechanisms from this perspective.

Applications in Advanced Organic Synthesis and Building Blocks

Role as a Precursor for Complex Molecules

Cyclobutene (B1205218) carboxylate derivatives are valuable intermediates in the synthesis of complex molecules, including natural products and biologically active compounds. Their inherent ring strain can be strategically exploited to undergo ring-opening or ring-expansion reactions, providing access to diverse molecular scaffolds that would be challenging to assemble through other methods. researchgate.net

One notable application is in the synthesis of alkyl citrate natural products, a class of secondary fungal metabolites. Cyclobutene diesters serve as key precursors to the highly oxidized triacid core of these molecules. publish.csiro.au The synthetic route leverages the cyclobutene framework to efficiently and stereoselectively install the necessary functional groups and stereocenters. publish.csiro.au For instance, the exposure of a cyclobutene diester intermediate to methanolic HCl can trigger a cascade of reactions including silyl acetal cleavage, oxa-Michael addition, and methanolysis to furnish a trimethyl ester with excellent yield and stereoisomerism. publish.csiro.au

Furthermore, photosensitized [2+2] cycloaddition reactions involving vinyl boronate esters provide a powerful method for constructing complex and densely functionalized cyclobutane (B1203170) scaffolds. nih.gov These cyclobutane boronate esters are highly versatile building blocks that can be further diversified, bridging the complexity gap between simple synthetic molecules and intricate natural products. nih.gov The utility of cyclobutane derivatives extends to their use as starting materials for a wide array of both acyclic and cyclic systems, such as carbo- and heterobicyclic compounds. researchgate.net

Formation of Quaternary Carbon Centers

The construction of all-carbon quaternary stereocenters, a common feature in many complex natural products and pharmaceuticals, represents a significant challenge in organic synthesis. rsc.org Cyclobutene derivatives have emerged as valuable substrates for the stereoselective formation of these sterically congested centers. rsc.orgthieme-connect.com

A key strategy involves the metal-catalyzed rearrangement of enantiomerically pure alkylidenecyclopropanes. This method allows for the synthesis of chiral cyclobutenes possessing quaternary stereocenters with high regioselectivity and without loss of enantiopurity. thieme-connect.com Another approach is the diastereocontrolled synthesis of 1,1,3-trisubstituted cyclobutanes, which feature quaternary carbons, through the polar strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net

Catalytic methods have also been developed to directly install functionality that leads to quaternary centers. For example, chiral bisoxazoline copper(I) complexes can catalyze an enantioselective [3+1]-cycloaddition of two different diazo compounds to generate cyclobutenes that contain a quaternary stereocenter. organic-chemistry.org Additionally, palladium(II)-catalyzed cascade C(sp³)–H activations have been employed for the one-pot synthesis of cyclobutanes centered around a quaternary carbon. rsc.org

Precursor/MethodResulting StructureKey Features
Metal-Catalyzed Rearrangement of AlkylidenecyclopropanesChiral cyclobutenes with quaternary stereocentersHigh regioselectivity, retention of enantiopurity
Strain-Release Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)1,1,3-Trisubstituted cyclobutanes with quaternary carbonsDiastereocontrolled, atom-economic
Copper-Catalyzed [3+1] Cycloaddition of Diazo CompoundsCyclobutenes with a quaternary stereocenterEnantioselective
Palladium(II)-Catalyzed Cascade C(sp³)–H ActivationQuaternary carbon-centered cyclobutanesOne-pot synthesis, sequential C-H alkylation and functionalization

Strategies for Carbon-Carbon Bond Formation (e.g., Organometallic Coupling)

Organometallic coupling reactions are powerful tools for forging new carbon-carbon bonds, and cyclobutene derivatives can participate in these transformations to create more elaborate structures. libretexts.org Palladium-catalyzed cross-coupling reactions are particularly prevalent in this context. youtube.com

One such method involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides. This reaction can lead to the formation of various products, including substituted cyclobutenes, in very good yields. organic-chemistry.orgorganic-chemistry.org The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, can be applied to potassium cyclobutyltrifluoroborates to couple them with aryl chlorides, providing access to a range of substituted aryl cyclobutanes. organic-chemistry.org

Cobalt catalysis has also been harnessed for the enantioselective functionalization of cyclobutenes. These reactions allow for the diastereo- and enantioselective introduction of various carbon-based functional groups, such as allyl and alkynyl moieties, through a process initiated by enantioselective carbometalation. acs.org These methods expand the toolkit available to synthetic chemists for modifying the cyclobutene scaffold. acs.org

Coupling StrategySubstrate ClassResulting Product ClassMetal Catalyst
Carbene CouplingCyclobutanone N-sulfonylhydrazones, Aryl HalidesSubstituted CyclobutenesPalladium
Suzuki-Miyaura CouplingPotassium Cyclobutyltrifluoroborates, Aryl ChloridesAryl-substituted CyclobutanesPalladium
Enantioselective CarbometalationCyclobutenes, Allyl/Alkynyl reagentsFunctionalized Chiral CyclobutanesCobalt

Functional Group Tolerance in Synthetic Schemes

The utility of a synthetic building block is greatly enhanced by its compatibility with a wide range of functional groups. Reactions involving cyclobutene derivatives often exhibit excellent functional group tolerance, allowing for their incorporation into complex synthetic sequences without the need for extensive protecting group strategies.

For example, the aforementioned palladium-catalyzed carbene coupling reactions of cyclobutanone N-sulfonylhydrazones are compatible with a variety of functionalities on the aryl bromide coupling partner. These include alkyl, methoxy, halogen, ester, and trifluoromethyl groups. organic-chemistry.org Similarly, C–H functionalization approaches to construct complex cyclobutanes also demonstrate a good tolerance for a diverse array of functional groups. acs.org

A copper-catalyzed radical cascade reaction to synthesize highly functionalized cyclobutene derivatives directly from simple cyclobutanes also showcases broad substrate scope. The reaction is tolerant of both electron-donating and electron-withdrawing groups on aryl-substituted cyclobutanes, and even amido moieties are well-tolerated, leading to the desired products in good yields. rsc.org This tolerance is crucial for the efficient synthesis of complex target molecules.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized cyclobutenes remains a compelling area of research, with a continuous demand for more efficient, selective, and environmentally benign methodologies. nih.gov Future work on ethyl 2-methylcyclobutene-1-carboxylate should focus on developing synthetic strategies that address these challenges.

One promising avenue is the advancement of catalytic intermolecular [2+2] cycloadditions. organic-chemistry.org While existing methods have demonstrated success, the development of catalysts that can achieve high yields and stereoselectivity with a broader range of substrates under milder conditions is a critical goal. For the synthesis of this compound, this would involve the cycloaddition of an appropriately substituted alkyne and alkene. Research into earth-abundant metal catalysts, such as cobalt, could lead to more sustainable processes. nih.govnsf.gov

The development of synthetic routes that utilize renewable starting materials and minimize waste generation will be crucial for the sustainable production of this compound and its derivatives. This includes the use of biocatalysis and flow chemistry techniques to enhance the green credentials of the synthetic processes.

Investigation of Underexplored Chemical Transformations

The reactivity of this compound is largely dictated by its strained ring system and the electronic nature of its substituents. While some transformations of cyclobutenes are well-documented, a vast area of their chemical space remains to be explored.

Future research should delve into the diastereoselective transformations of the ester and methyl groups already present in the molecule. nih.gov The strategic functionalization of the C-H bonds of the cyclobutene (B1205218) ring, a challenging but rewarding area, could lead to the synthesis of highly substituted and complex cyclobutane (B1203170) derivatives. nih.gov

The investigation of ring-opening reactions under various conditions (thermal, photochemical, or catalytic) could provide access to a diverse array of linear compounds with well-defined stereochemistry. The substituents on this compound would be expected to influence the regioselectivity and stereoselectivity of these reactions, a phenomenon that warrants detailed mechanistic investigation.

Furthermore, the exploration of cycloaddition reactions where the cyclobutene double bond acts as a dienophile or a dipolarophile could yield novel polycyclic and heterocyclic structures. The unique steric and electronic environment of the double bond in this compound could lead to unexpected reactivity and selectivity patterns.

Advancements in Stereochemical Control

The presence of a stereocenter at the methyl-substituted carbon and the potential for creating new stereocenters during chemical transformations make stereochemical control a paramount aspect of the chemistry of this compound. Future research should focus on the development of highly stereoselective synthetic methods.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. mdpi.com The application of chiral organocatalysts to the synthesis and functionalization of this compound could provide access to enantioenriched products with high levels of stereocontrol. mdpi.com For instance, enantioselective Michael additions to the cyclobutene core could be achieved using chiral catalysts. rsc.org

The use of chiral transition metal catalysts in reactions such as hydrogenation, epoxidation, or C-H activation would also be a fruitful area of investigation. nih.govnsf.gov The development of ligand systems that can effectively discriminate between the prochiral faces of the cyclobutene double bond or the enantiotopic C-H bonds of the ring is a key challenge.

Moreover, substrate-controlled diastereoselective reactions, where the existing stereocenter directs the stereochemical outcome of subsequent transformations, should be systematically studied. Understanding the conformational preferences of this compound and its derivatives will be crucial for predicting and controlling the stereoselectivity of these reactions.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful approach to understanding and predicting the behavior of complex molecules like this compound. Future research should leverage this integration to accelerate discovery and innovation.

Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of known and novel reactions of cyclobutenes. researchgate.netacs.org For instance, computational studies can provide insights into the transition state geometries and activation energies of various reaction pathways, helping to explain observed selectivities and guide the design of more efficient catalysts and reaction conditions. acs.org

Computational screening of potential catalysts and substrates can streamline the experimental workflow by identifying the most promising candidates for further investigation. This approach can save significant time and resources in the development of new synthetic methods.

The study of substituent effects on the reactivity and stability of the cyclobutene ring is another area where computational chemistry can make a significant contribution. rsc.orgosti.gov By systematically varying the substituents in silico, researchers can gain a deeper understanding of the electronic and steric factors that govern the behavior of these strained systems. This knowledge can then be applied to the rational design of new cyclobutene-based molecules with desired properties.

Exploration of New Catalytic Systems for Cyclobutene Chemistry

The discovery and development of novel catalytic systems are central to advancing the chemistry of cyclobutenes. researchgate.net While catalysts based on metals like cobalt, rhodium, gold, and copper have been successfully employed in cyclobutene synthesis and functionalization, there is ample room for the exploration of new catalytic frontiers. organic-chemistry.orgrsc.orgacs.org

Future research should focus on the development of catalysts based on other transition metals, as well as main group elements, for the transformation of this compound. The unique electronic properties of these elements could unlock novel reactivity patterns and selectivities.

The design and synthesis of new chiral ligands for asymmetric catalysis is another critical area. nih.gov These ligands should be tailored to the specific steric and electronic demands of cyclobutene substrates to achieve high levels of enantioselectivity. The development of robust and recyclable catalysts is also a key consideration for the development of sustainable chemical processes.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-methylcyclobutene-1-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters (e.g., solvent, temperature, catalyst) and purification techniques. For cyclobutane derivatives, esterification under reflux with anhydrous conditions is critical to avoid hydrolysis. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the product, while NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry confirm purity and identity. Reductive amination or cyclization steps may require inert atmospheres to prevent side reactions .

Q. What analytical techniques are most reliable for characterizing the structural conformation of this compound?

Methodological Answer: X-ray crystallography provides definitive structural elucidation, particularly for strained cyclobutane rings. For dynamic studies, variable-temperature NMR can resolve conformational equilibria. Computational methods (DFT) complement experimental data by predicting bond angles and torsional strain. Cross-validation between spectroscopic (IR, 1^1H NMR) and crystallographic data ensures accuracy .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Accelerated stability testing under controlled humidity, temperature, and light exposure is essential. Monitor degradation via HPLC or GC-MS at regular intervals. For hydrolytic sensitivity, buffer solutions at different pH levels can mimic physiological conditions. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while FTIR tracks functional group integrity .

Advanced Research Questions

Q. What computational strategies resolve contradictions between experimental and theoretical data for this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can reconcile discrepancies in bond lengths or electronic properties. Molecular docking studies assess steric and electronic interactions in catalytic systems. For dynamic behavior, molecular dynamics (MD) simulations over nanosecond timescales capture conformational flexibility. Cross-validate with experimental X-ray or NMR data to refine force fields .

Q. How can isotopic labeling elucidate the reaction mechanism of this compound in cycloaddition reactions?

Methodological Answer: Incorporate 13^{13}C or 2^2H isotopes at specific positions (e.g., cyclobutane ring or ester group) to track bond reorganization. Use 1^1H-13^{13}C HSQC NMR to monitor isotopic shifts during reaction progression. Kinetic isotope effects (KIE) reveal rate-determining steps, while mass spectrometry identifies intermediates. Compare with DFT-computed transition states to validate mechanistic pathways .

Q. What experimental approaches address conflicting spectroscopic data for stereoisomers of this compound?

Methodological Answer: Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) confirm absolute configuration. For diastereomers, NOESY NMR identifies spatial proximity of substituents. Single-crystal X-ray diffraction remains the gold standard for unambiguous stereochemical assignment .

Q. How do researchers mitigate challenges in scaling up this compound synthesis without compromising selectivity?

Methodological Answer: Employ flow chemistry to maintain precise temperature and mixing control, minimizing side reactions. Use in-line FTIR or Raman spectroscopy for real-time monitoring. Optimize catalyst loading (e.g., transition-metal catalysts) to reduce cost and waste. Pilot-scale experiments should replicate small-batch purity metrics (e.g., ≥95% by GC) .

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields of this compound?

Methodological Answer: Perform triplicate experiments under identical conditions and apply ANOVA to assess variance. Use Grubbs’ test to identify outliers. For multi-step syntheses, Design of Experiments (DoE) with response surface methodology optimizes interdependent variables (e.g., reaction time, stoichiometry) .

Q. How can researchers validate the accuracy of computational binding studies involving this compound?

Methodological Answer: Compare docking scores (e.g., AutoDock Vina) with experimental binding affinities (e.g., ITC or SPR). Validate force fields using MD simulations with explicit solvent models. Cross-check with mutational studies or competitive inhibition assays to confirm binding site predictions .

Safety and Compliance

Q. What protocols ensure safe handling of this compound during hazardous byproduct formation?

Methodological Answer: Conduct risk assessments for exothermic reactions or gas evolution (e.g., HCN in nitrile-containing systems). Use Schlenk lines for air-sensitive steps. Quench reactive intermediates (e.g., Grignard reagents) under controlled conditions. Partner with certified waste management services for solvent recovery and toxic byproduct disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.